Ethyl(3-methylbutyl)amine
Description
Structure
2D Structure
Properties
IUPAC Name |
N-ethyl-3-methylbutan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17N/c1-4-8-6-5-7(2)3/h7-8H,4-6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZTQUOTYYSUZNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601308013 | |
| Record name | N-Ethyl-3-methyl-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21035-52-9 | |
| Record name | N-Ethyl-3-methyl-1-butanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21035-52-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Ethyl-3-methyl-1-butanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601308013 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Elucidation of Reaction Mechanisms and Kinetics of Ethyl 3 Methylbutyl Amine
Oxidative and Reductive Transformation Pathways of Secondary Amines
The transformation of secondary amines like ethyl(3-methylbutyl)amine can proceed through either oxidative or reductive pathways, leading to a variety of products. These reactions are fundamental in both synthetic organic chemistry and biological systems.
The electrochemical oxidation of aliphatic amines is a complex process that can lead to a variety of products depending on the reaction conditions, such as the electrode material, solvent, and pH. For secondary amines, the initial step typically involves the removal of an electron from the nitrogen atom to form a radical cation. This intermediate can then undergo several subsequent reactions.
One common pathway is the loss of a proton from the carbon atom alpha to the nitrogen, leading to the formation of an iminium ion. This iminium ion is susceptible to hydrolysis, which would yield a primary amine (isoamylamine in this case) and a carbonyl compound (acetaldehyde). Another potential pathway involves the deprotonation from the nitrogen atom of the radical cation to form an aminyl radical, which can then undergo further oxidation or dimerization.
The specific electrochemical behavior of this compound has not been extensively documented. However, studies on similar secondary amines indicate that the oxidation potential and the distribution of products are influenced by the steric and electronic properties of the alkyl groups attached to the nitrogen. The presence of a branched alkyl group like 3-methylbutyl may influence the reaction pathway due to steric hindrance around the nitrogen atom.
Catalytic deamination and oxidation of amines are crucial reactions, often mimicking biological processes catalyzed by enzymes like monoamine oxidases. uomustansiriyah.edu.iq In a synthetic context, these reactions are typically achieved using metal-based catalysts or other oxidizing agents.
Oxidative dealkylation is a common metabolic pathway for secondary amines. mdpi.comencyclopedia.pub This process, often catalyzed by cytochrome P450 enzymes in biological systems, involves the hydroxylation of the carbon atom alpha to the nitrogen. encyclopedia.pub For this compound, this could occur on either the ethyl or the 3-methylbutyl group. The resulting carbinolamine intermediate is unstable and spontaneously decomposes to yield a primary amine and a carbonyl compound. uomustansiriyah.edu.iq For instance, oxidation at the ethyl group would lead to isoamylamine (B31083) and acetaldehyde, while oxidation at the 3-methylbutyl group would produce ethylamine (B1201723) and isovaleraldehyde (B47997).
Catalytic oxidation of secondary amines can also lead to the formation of imines or nitrones. nih.gov For example, ruthenium-catalyzed oxidation of secondary amines can yield imines. nih.gov The reaction of secondary amines with hydrogen peroxide, catalyzed by tungstate, has been shown to produce nitrones. While specific studies on this compound are lacking, it is expected to undergo these general transformation pathways. A kinetic study on the rhodium-porphyrin-catalyzed aerobic oxidative N-dealkylation of various secondary amines showed a preference for bulkier substrates, suggesting that this compound would be a reactive substrate in such systems. worldscientific.com
Nucleophilic and Electrophilic Reactivity of the Amine Functionality in Organic Transformations
The nitrogen atom in this compound possesses a lone pair of electrons, making it a nucleophile. vaia.comlibretexts.org The nucleophilicity of amines generally increases with the number of electron-donating alkyl groups. Therefore, secondary amines like this compound are typically more nucleophilic than primary amines but can be less nucleophilic than tertiary amines in some contexts due to steric hindrance. masterorganicchemistry.com
As a nucleophile, this compound can participate in a wide range of reactions, including:
Alkylation: Reaction with alkyl halides to form tertiary amines.
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Michael Addition: Conjugate addition to α,β-unsaturated carbonyl compounds. acs.org
Formation of Imines/Enamines: Reaction with aldehydes or ketones. With aldehydes, it would form an iminium ion, which is an intermediate in reductive amination reactions. vaia.com
The protonated form of this compound, an ammonium (B1175870) ion, can act as an electrophile, particularly in substitution and elimination reactions, although this is less common for simple aliphatic amines. The reactivity in these cases is highly dependent on the nature of the leaving group and the reaction conditions.
Formation of Complexes and Studies of Intermolecular Interactions
The presence of a polar N-H bond and a lone pair of electrons on the nitrogen atom allows this compound to participate in various intermolecular interactions, including hydrogen bonding and the formation of charge-transfer complexes.
This compound can act as both a hydrogen bond donor (via the N-H bond) and a hydrogen bond acceptor (via the nitrogen lone pair). nih.gov Hydrogen bonds are crucial in determining the physical properties of amines, such as boiling point and solubility, as well as their interactions with other molecules in solution. wikipedia.org
The strength of hydrogen bonding in amines is influenced by the electronic and steric environment of the nitrogen atom. While specific thermodynamic parameters for hydrogen bonding of this compound have not been reported, studies on similar aliphatic amines provide insight. nsf.govnih.gov The lone pair on the nitrogen atom allows it to act as a Lewis base (electron donor) in interactions with Lewis acids (electron acceptors).
Aliphatic amines are known to form charge-transfer (CT) complexes with various electron acceptor molecules (π-acceptors). cdnsciencepub.compublish.csiro.au In these complexes, the amine acts as the electron donor (n-donor), and the interaction involves the transfer of some electron density from the nitrogen lone pair to an unoccupied orbital of the acceptor molecule. This interaction results in the appearance of a new absorption band in the UV-Vis spectrum, known as the charge-transfer band. researchgate.net
The formation and stability of these complexes are dependent on the ionization potential of the amine (a measure of its electron-donating ability) and the electron affinity of the acceptor. Studies on various aliphatic amines have shown that the stability of the CT complex generally increases with the basicity of the amine. researchgate.net While no specific studies on the charge-transfer complexes of this compound have been found, it is expected to form such complexes with suitable electron acceptors, and the position of the CT band would provide information about its electron-donating properties. The formation of a transient, ion-pair charge-transfer complex between iminium ions and thiolate ions has been proposed as a key step in some photoredox-catalyzed reactions of amines. cam.ac.uk
Kinetic Profiles and Mechanistic Studies of Amine-Involving Reactions
The study of reaction kinetics and mechanisms provides fundamental insights into the reactivity of a chemical compound and the pathways through which it transforms. For this compound, a secondary amine, its reactivity is primarily dictated by the lone pair of electrons on the nitrogen atom, which allows it to act as a nucleophile and a base. While specific kinetic data for this compound is not extensively available in the published literature, its reactivity can be understood by examining studies of analogous secondary amines. The kinetic profiles and mechanisms of reactions involving secondary amines are influenced by factors such as the structure of the amine, the nature of the reacting electrophile, the solvent, and the reaction conditions.
General Reactivity of Secondary Amines:
Secondary amines, such as this compound, are generally more nucleophilic than primary amines of similar size due to the electron-donating effect of the two alkyl groups attached to the nitrogen. masterorganicchemistry.com However, they are also more sterically hindered, which can affect the reaction rate, particularly in reactions sensitive to steric bulk, like SN2 reactions. masterorganicchemistry.com
Common reactions involving secondary amines include:
Nucleophilic Substitution: Reaction with alkyl halides or other electrophiles where the amine displaces a leaving group.
Enamine Formation: Reaction with aldehydes or ketones to form enamines. libretexts.orgchemistrysteps.com
Mannich Reaction: A three-component condensation with an aldehyde and an enolizable carbonyl compound. organic-chemistry.orgwikipedia.org
Kinetic Profiles and Mechanistic Insights from Analogous Systems:
To understand the kinetic behavior of this compound, we can analyze data from studies on other secondary amines.
Nucleophilic Substitution Reactions:
The reaction of secondary amines with electrophiles, such as in nucleophilic aromatic substitution (SNAr) or alkylation, has been a subject of kinetic studies. For instance, the rates of reaction of various secondary amines with 1-halo-2,4-dinitrobenzenes have been measured. researchgate.netcdnsciencepub.com These studies often reveal second-order kinetics, where the rate is dependent on the concentrations of both the amine and the electrophile. researchgate.net
A linear free energy relationship (LFER) is often observed, where the logarithm of the rate constant correlates with parameters like the amine's basicity (pKa). researchgate.net This relationship, however, can be complex and influenced by steric effects.
Table 1: Representative Second-Order Rate Constants for Reactions of Secondary Amines with 1-Fluoro-2,4-dinitrobenzene in Acetonitrile (B52724) at 25.0 °C
| Amine | k (M⁻¹s⁻¹) | pKa of Conjugate Acid |
| Diethylamine | 1.37 | 11.0 |
| Piperidine (B6355638) | 33.7 | 11.12 |
| Pyrrolidine (B122466) | 131 | 11.27 |
Data is illustrative and sourced from studies on analogous secondary amines. researchgate.net
The data in Table 1 shows that cyclic secondary amines like piperidine and pyrrolidine are significantly more reactive than acyclic amines like diethylamine, which is attributed to their conformational rigidity and reduced steric hindrance around the nitrogen atom. researchgate.net It can be inferred that this compound, being an acyclic amine, would likely exhibit a rate constant closer to that of diethylamine, although the bulkier 3-methylbutyl group might lead to a slightly lower rate.
The mechanism for these reactions typically involves a two-step process with the formation of a Meisenheimer complex as an intermediate. researchgate.net
Enamine Formation:
Secondary amines react with aldehydes and ketones to form enamines in a reversible, acid-catalyzed reaction. libretexts.orgchemistrysteps.com The mechanism involves the initial nucleophilic attack of the amine on the carbonyl carbon to form a carbinolamine intermediate. This is followed by acid-catalyzed dehydration to yield the enamine. chemistrysteps.com
Mannich Reaction:
The Mannich reaction is a key carbon-carbon bond-forming reaction that involves the aminoalkylation of an acidic proton located on a carbonyl compound. organic-chemistry.orgwikipedia.org The reaction mechanism begins with the formation of an iminium ion from the secondary amine (e.g., this compound) and an aldehyde (commonly formaldehyde). wikipedia.org This iminium ion then acts as the electrophile for the enol form of the carbonyl compound.
The kinetics of the Mannich reaction are typically complex and can be influenced by the rates of all three steps: iminium ion formation, enolization, and the final nucleophilic attack.
Quantitative Structure-Activity Relationship (QSAR) and Linear Free Energy Relationships (LFER):
Advanced Spectroscopic Characterization and Structural Investigations of Ethyl 3 Methylbutyl Amine and Its Derivatives
Coupled Spectroscopic and Computational Analysis for Comprehensive Structural Elucidation
For a thorough and unambiguous elucidation of the molecular structure of Ethyl(3-methylbutyl)amine, a synergistic approach that combines experimental spectroscopic data with high-level computational analysis is indispensable. This integrated strategy allows for the validation of experimental findings and provides deeper insights into the molecule's geometric and electronic properties that may be difficult to probe by experimental means alone.
Computational chemistry, particularly using methods like Density Functional Theory (DFT), has become a robust tool for modeling molecular structures and predicting spectroscopic properties. ornl.gov For this compound, DFT calculations can be employed to determine its lowest-energy conformation, bond lengths, bond angles, and dihedral angles with high accuracy. These theoretically derived structural parameters serve as a foundational model for interpreting experimental data.
The power of this coupled approach lies in the ability to simulate spectra computationally and compare them directly with experimental results:
UV-Visible Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a computational method used to predict the electronic absorption spectra of molecules. nih.gov By applying TD-DFT calculations to the optimized geometry of this compound, it is possible to compute the energies of electronic transitions (like the n → σ* transition), their corresponding wavelengths (λmax), and their oscillator strengths (which relate to molar absorptivity). Agreement between the computed and experimentally measured UV-Vis spectrum provides strong evidence for the correctness of the structural model.
Vibrational Spectra (IR & Raman): Computational methods can calculate the vibrational frequencies and intensities of a molecule's normal modes. The resulting theoretical infrared spectrum can be compared with the experimental FT-IR spectrum. This comparison aids in the assignment of complex vibrational bands, such as C-N stretching and N-H bending modes, confirming the molecular structure and identifying specific conformational isomers. spectroscopyonline.com
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. By comparing the calculated chemical shifts for a proposed structure with the experimental NMR data, one can confirm the atomic connectivity and stereochemistry of this compound.
This iterative process of comparing experimental and computational data allows for the refinement of the molecular model, leading to a comprehensive structural elucidation. uni-bonn.de Such an approach is particularly crucial for flexible molecules like this compound, which may exist as a mixture of conformers in solution. Computational analysis can help identify the most stable conformers and predict their relative populations, providing a more complete picture of the molecule's behavior. researchgate.net
Table 2: Synergy of Experimental and Computational Data for Structural Elucidation
| Spectroscopic Parameter | Experimental Technique | Computational Method | Information Gained from Coupled Analysis |
| Absorption Maximum (λmax) | UV-Vis Spectroscopy | Time-Dependent DFT (TD-DFT) | Confirmation of electronic transitions and validation of the calculated excited-state energies. |
| Vibrational Frequencies | FT-IR / Raman Spectroscopy | DFT Frequency Calculation | Accurate assignment of vibrational modes, confirmation of functional groups, and identification of conformers. |
| Chemical Shifts (δ) | 1H & 13C NMR Spectroscopy | GIAO-DFT, etc. | Unambiguous assignment of NMR signals and confirmation of atomic connectivity and stereochemistry. |
| Molecular Geometry | X-ray Crystallography (if applicable) | DFT Geometry Optimization | Validation of theoretical models and detailed analysis of bond lengths, angles, and conformations. |
Theoretical and Computational Chemistry Studies of Ethyl 3 Methylbutyl Amine
Quantum Chemical Calculations of Electronic Structure and Reactivity Descriptors
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods provide detailed information about electron distribution and orbital energies, which are key to predicting chemical reactivity.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.com The HOMO is typically associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO indicates its ability to accept electrons (electrophilicity). youtube.comyoutube.com
For Ethyl(3-methylbutyl)amine, the HOMO is expected to be localized predominantly on the nitrogen atom due to the presence of its lone pair of electrons. This concentration of electron density makes the nitrogen atom the primary site for electrophilic attack and protonation. The energy of the HOMO is indicative of the molecule's ionization potential. The LUMO, conversely, would likely be distributed across the alkyl skeleton, particularly around the C-N and C-C antibonding orbitals. The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's chemical stability and reactivity; a smaller gap suggests higher reactivity.
Table 1: Conceptual FMO Properties for this compound
| Molecular Orbital | Primary Atomic Contribution | Predicted Energy (Arbitrary Units) | Implied Reactivity |
|---|---|---|---|
| HOMO | Nitrogen (N) lone pair | High | Nucleophilic / Basic Center |
| LUMO | C-N and C-C σ* orbitals | Low | Electrophilic interactions |
Molecular Electrostatic Potential (MEP) surfaces are valuable for visualizing the charge distribution of a molecule and predicting sites for electrophilic and nucleophilic reactions. The MEP maps the electrostatic potential onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while positive potential regions (blue) are electron-poor and prone to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects
While quantum calculations often focus on a single, optimized molecular geometry, molecules are dynamic entities that exist as an ensemble of different conformations. Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing insights into conformational flexibility and interactions with the surrounding environment. ulisboa.pt
An MD simulation of this compound would reveal the accessible rotational conformations around its single bonds. This is particularly relevant for the flexible ethyl and 3-methylbutyl groups. The simulation could identify the most stable (lowest energy) conformers and the energy barriers between them.
Furthermore, MD simulations are exceptionally useful for studying solvation effects. By simulating the amine in a solvent box (e.g., water), one can observe the formation and dynamics of hydrogen bonds between the amine's nitrogen atom and solvent molecules. The radial distribution function from such a simulation would quantify the structuring of the solvent around the amine group, providing a molecular-level understanding of its solubility and behavior in solution.
Density Functional Theory (DFT) for Mechanistic Elucidation and Transition State Analysis
Density Functional Theory (DFT) is a widely used quantum mechanical method that balances computational cost and accuracy, making it ideal for studying reaction mechanisms. DFT can be employed to map out the potential energy surface of a chemical reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states.
For a reaction involving this compound, such as its nucleophilic substitution reaction with an alkyl halide, DFT calculations could be used to:
Optimize the geometries of the reactants, the transition state, and the products.
Calculate the activation energy (the energy difference between the reactants and the transition state), which determines the reaction rate.
By analyzing the geometry of the transition state, researchers can gain a deeper understanding of the reaction mechanism, for instance, confirming the backside attack characteristic of an SN2 reaction.
Quantitative Structure-Property Relationship (QSPR) and Topological Indices for Amine Derivatives
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. researchgate.netnaturalspublishing.com These models are often built using molecular descriptors, which are numerical values derived from the molecular structure. Topological indices are a class of such descriptors calculated from the molecular graph, where atoms are represented as vertices and bonds as edges. researchgate.netinternationalpubls.comnih.gov
For a series of aliphatic amines, including this compound, various topological indices can be calculated. These indices capture information about molecular size, branching, and shape. Examples include:
Wiener Index: Relates to the sum of distances between all pairs of vertices.
Randić Connectivity Index: Reflects the degree of branching in the molecule.
Zagreb Indices: Based on the degrees of the vertices.
These indices can then be used as variables in a multiple linear regression analysis to predict properties like boiling point, viscosity, or refractive index. A successful QSPR model allows for the rapid estimation of properties for new or untested amine derivatives without the need for experimental measurements. nih.govarxiv.org
Table 2: Application of Topological Indices in QSPR for Aliphatic Amines
| Topological Index | Structural Information Encoded | Correlated Physicochemical Property |
|---|---|---|
| Wiener Index | Molecular size and compactness | Boiling Point, Viscosity |
| Randić Index | Degree of branching | Molar Refractivity, Surface Tension |
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Butylamine |
Non Biological Chemical Applications and Industrial Roles of Ethyl 3 Methylbutyl Amine
Applications in Material Science and Polymer Chemistry
Role as a Moisture Scavenger in Functional Coatings (within specific derivatives)
Ethyl(3-methylbutyl)amine is a precursor to specific oxazolidine derivatives that function as highly effective moisture scavengers, particularly in polyurethane and polyurea systems. One such derivative is 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-oxazolidine. advancionsciences.com This compound is a fast-reacting, low-viscosity liquid designed to eliminate water from raw materials (such as solvents, pigments, and polyols) in moisture-sensitive formulations. advancionsciences.comgoogle.comincorez.com
In two-component polyurethane and polyurea coatings, sealants, and elastomers, the presence of moisture can lead to significant defects. The reaction of water with the isocyanate component generates carbon dioxide gas, which can cause bubbling, pinholes, haze, and a reduction in gloss. incorez.comborchers.com By incorporating an oxazolidine derivative of this compound, this unwanted reaction is prevented. The oxazolidine reacts preferentially with water, hydrolyzing to regenerate the amine and a corresponding ketone, effectively sequestering the moisture before it can react with the isocyanate. google.com
This process offers several benefits to the final product, including:
Elimination of gassing, bubbles, and pinholes. advancionsciences.com
Alleviation of downglossing and hazing for a better surface appearance. advancionsciences.com
Improved adhesion, as well as enhanced abrasion and chemical resistance. advancionsciences.com
The use of these derivatives allows for the formulation of standardized coatings that can perform reliably under varying humidity conditions. incorez.com
Table 1: Typical Properties of 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-Oxazolidine Moisture Scavenger advancionsciences.com
| Property | Value |
| Chemical Name | 3-Ethyl-2-methyl-2-(3-methylbutyl)-1,3-Oxazolidine |
| CAS Number | 143860-04-2 |
| Form | Liquid |
| Molecular Weight | 185 |
| Boiling Point | 209°C |
| Flash Point | 79°C |
| Viscosity | <100 cp |
| Solubility | Soluble in polyols and most organic solvents |
Incorporation into Advanced Polymeric Architectures (e.g., Dendrimers)
Based on the available research, there is no specific information detailing the incorporation of this compound into advanced polymeric architectures such as dendrimers. The synthesis of common dendrimers, like poly(amidoamine) (PAMAM), typically involves core molecules such as ethylenediamine and branching units derived from reagents like methyl acrylate. kirj.eenih.govresearchgate.net The literature reviewed does not indicate that this compound is a standard building block or functional group used in the synthesis of these complex, highly branched macromolecules.
Use in Electrochemical Systems and Ionic Liquid Development
The role of this compound in electrochemical systems and the development of ionic liquids is not documented in the available literature. Ionic liquids are salts that are liquid at low temperatures, often composed of a large organic cation and an inorganic or organic anion. mdpi.com While ammonium-based cations are a known class of ionic liquids, there is no specific mention of the Ethyl(3-methylbutyl)ammonium cation being synthesized or utilized for these purposes. nih.govrsc.org Research in this area commonly focuses on other cations, such as those based on imidazolium (e.g., 1-ethyl-3-methylimidazolium) or different quaternary ammonium (B1175870) structures. nih.govresearchgate.netrsc.org
Environmental Chemical Pathways and Natural Formation Mechanisms of Alkylamines
Biogenic and Thermogenic Formation in Food Matrices and Model Systems
Alkylamines, including the precursor to Ethyl(3-methylbutyl)amine, are formed in various foods through both biological and heat-induced chemical reactions. These processes are significant as they can contribute to the flavor profile and quality of food products.
The Strecker reaction is a key chemical pathway for the formation of aldehydes and amines in food during thermal processing. This reaction involves the interaction of an α-amino acid with a dicarbonyl compound. While direct studies on this compound formation are not available, the generation of its precursor, 3-methylbutylamine, from the amino acid leucine (B10760876) is well-documented. tum.deresearchgate.net
During processes like the roasting of cocoa, the amino acid leucine degrades to form 3-methylbutanal (B7770604) and 3-methylbutylamine. tum.deresearchgate.net This thermally induced generation represents a significant "thermogenic" pathway for the formation of what are often termed "biogenic amines". tum.de Model systems reacting parent amino acids with dicarbonyls like 2-oxopropanal confirm the formation of both the corresponding amine and aldehyde, providing insight into the fundamental mechanisms. tum.de The Strecker synthesis, in a broader sense, is a powerful method for creating α-amino nitriles from aldehydes/ketones, cyanide, and an amine, which can then be hydrolyzed to amino acids. masterorganicchemistry.com
Table 1: Formation of 3-Methylbutylamine in Cocoa Processing
| Food Matrix | Process | Precursor Amino Acid | Resulting Amine | Significance |
|---|---|---|---|---|
| Cocoa (Ghana, Sulawesi) | Roasting (Thermal Processing) | Leucine | 3-Methylbutylamine | Pronounced formation, leading to mg/kg concentrations. tum.de |
| Model System | Strecker-type Reaction | Leucine | 3-Methylbutylamine | Confirms thermogenic formation pathway from amino acids. tum.de |
In addition to heat-induced formation, alkylamines are also generated through the metabolic activities of microorganisms. During the fermentation of foods like cocoa, an increase in 3-methylbutylamine is observed, suggesting formation from its parent amino acid, leucine, through enzymatic action by the local microflora. tum.de The catabolism of leucine by various bacteria, such as S. aureus, is known to produce related compounds like 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutyric acid, highlighting the role of microbial pathways in generating these structures. researchgate.net In general, the formation of biogenic amines in food is often a result of the microbial decarboxylation of amino acids. nih.gov
Atmospheric Chemistry and Aerosol Formation Role of Alkylamines
Alkylamines are recognized for their significant role in atmospheric chemistry, particularly in the formation of new aerosol particles, which can impact air quality and climate.
Alkylamines, including secondary amines structurally similar to this compound), are key players in atmospheric new particle formation (NPF). copernicus.org They can react with atmospheric acids, such as sulfuric acid and nitric acid, to form stable aerosol particles. nih.govrsc.org Laboratory studies have demonstrated that all classes of amines (primary, secondary, and tertiary) form aerosols when photo-oxidized in the presence of NOx. copernicus.org
The resulting particles often consist of aminium nitrate (B79036) salts, which are formed from the acid-base reaction between the amine and nitric acid. copernicus.org Smog chamber experiments with various secondary and tertiary alkylamines (e.g., diethylamine, triethylamine) have shown that both oxidation and acid-base reactions contribute to the formation of organic nitrogen-containing particles. nih.govacs.org These findings suggest that amine chemistry, through gas-to-particle conversion, can be a significant factor in particle formation in areas with high amine concentrations. acs.org
Anthropogenic activities are a major source of atmospheric amines. Emissions have been identified from sources including industrial processes, biomass burning, and notably, motor vehicle exhaust. copernicus.orgacs.org Studies have shown that both gasoline and diesel vehicles can be sources of amines. aaqr.org The exhaust from vehicles using ethanol-gasoline blends, in particular, can contribute to the formation of secondary organic aerosols (SOA). nih.gov
Once emitted, the atmospheric fate of amines like this compound is governed by reactions with oxidants. The primary degradation pathway in the troposphere is reaction with the hydroxyl (OH) radical. rsc.org This oxidation can lead to the formation of secondary organic aerosol. copernicus.org For example, the reaction of ethylamine (B1201723) with oxidants produced from nitrate photolysis can lead to secondary organic aerosol formation. acs.org The atmospheric lifetime of amines is determined by the rate of these oxidation reactions, which influences their potential for long-range transport. semanticscholar.org
Table 2: Role of Alkylamines in Atmospheric Processes
| Process | Reactants | Products | Significance |
|---|---|---|---|
| New Particle Formation (NPF) | Secondary/Tertiary Alkylamines + Nitric Acid/Sulfuric Acid | Alkyl ammonium (B1175870) salts, Organic N-containing particles | Contributes to atmospheric aerosol load. nih.govacs.org |
| Photo-oxidation | Alkylamines + OH radicals (in presence of NOx) | Secondary Organic Aerosol (SOA), Imines, N-nitro amides | Key degradation pathway and source of secondary pollutants. copernicus.orgresearchgate.net |
| Acid-Base Reaction | Alkylamines + Nitric Acid | Aminium nitrate salts | Formation of stable aerosol particles. copernicus.org |
Degradation Pathways in Environmental Compartments (e.g., Soil, Water, Air, non-biological)
The persistence and fate of this compound in the environment are determined by various degradation processes across different environmental compartments.
Air : The dominant degradation pathway for amines in the atmosphere is through gas-phase reactions with OH radicals. rsc.orgresearchgate.net This photo-oxidation process breaks down the amine compounds. Nitramines, a potential degradation product, are relatively stable and can have atmospheric residence times of around two days, whereas nitrosamines are more susceptible to photodegradation. researchgate.net The reaction of amines with nitrate radicals, especially at night, can also be a significant sink and a source of secondary organic aerosol. nih.gov
Microbial Degradation in Environmental Systems (non-human)
Microbial degradation is a fundamental process responsible for the breakdown of organic compounds in the environment, including alkylamines. nih.gov This process is carried out by a diverse range of microorganisms, such as bacteria and fungi, which utilize these compounds as a source of carbon and energy. nih.gov The efficiency of microbial degradation is influenced by several environmental factors, including pH, humidity, and the presence of other organic matter. mdpi.com
The degradation of these compounds is often initiated by a cleavage of the Calkyl–N bond, which results in the formation of an alkanal and ammonium. nih.gov The resulting alkanal is then further oxidized to a fatty acid. nih.gov This process is mediated by enzymes such as alkylamine dehydrogenase. nih.gov It is plausible that this compound undergoes a similar degradation pathway, initiated by the enzymatic cleavage of the bond between the ethyl or the 3-methylbutyl group and the nitrogen atom.
The table below summarizes the microbial degradation of representative alkylamines, highlighting the potential pathways applicable to this compound. Due to the absence of specific data for this compound, this information is based on analogous compounds.
| Compound Class | Degradation Pathway | Key Enzymes | Resulting Products |
| Long-chain Alkylamines | Calkyl–N bond cleavage, followed by oxidation | Alkylamine dehydrogenase, Alkanal dehydrogenase | Alkanals, Fatty acids, Ammonium |
This data is based on studies of long-chain alkylamines and is intended to be representative of the potential degradation pathway for this compound in the absence of specific research.
Photochemical and Chemical Degradation Processes in Aqueous and Gaseous Phases
In addition to microbial action, alkylamines are subject to degradation through photochemical and chemical processes in both aquatic and atmospheric environments. In the atmosphere, the primary degradation pathway for amines is through photo-oxidation, which is dominated by reactions with hydroxyl (OH) radicals. nilu.noresearchgate.net These reactions typically involve the abstraction of a hydrogen atom from the amine. nilu.no
While specific data for this compound is unavailable, studies on other amines such as methylamine, dimethylamine, and trimethylamine (B31210) indicate that they are rapidly oxidized in the atmosphere. researchgate.netnilu.com The atmospheric lifetimes of these compounds are relatively short, often on the order of hours. researchgate.net The photo-oxidation of amines can lead to the formation of various products, including imines, amides, nitrosamines, and nitramines. whiterose.ac.uknilu.com For example, the photo-oxidation of trimethylamine has been shown to yield products such as N,N-dimethylformamide and N-methyl-methanimine. nilu.com
Reactions with other atmospheric oxidants, such as ozone (O3) and nitrate radicals (NO3), can also contribute to the degradation of amines, although these reactions are generally slower than those with OH radicals. researchgate.net In aqueous environments, the degradation of amines can be influenced by factors such as pH and the presence of other chemicals.
The following table outlines the key atmospheric degradation processes for simple alkylamines, which can serve as a model for the potential degradation of this compound.
| Reactant | Major Products | Atmospheric Lifetime |
| OH radical | Imines, Amides, Nitrosamines, Nitramines | Hours researchgate.net |
| O3 | Varies depending on amine structure | Generally longer than with OH radicals researchgate.net |
| NO3 radical | Contributes to nighttime degradation | Varies |
This data is generalized from studies on various simple alkylamines and is intended to illustrate the potential atmospheric degradation pathways for this compound.
Advanced Research on Structural Analogues and Derived Compounds of Ethyl 3 Methylbutyl Amine
Synthesis and Characterization of Branched-Chain Alkylamines with Varied N-Substitution
The synthesis of branched-chain alkylamines with diverse N-substituents is a critical endeavor for creating a library of compounds with tailored properties. Traditional methods for the synthesis of N-alkylamines often rely on the use of alkyl halides as alkylating agents. However, these methods can be problematic due to overalkylation, the toxicity of alkyl halides, and the generation of inorganic salt waste byjus.com. Modern synthetic strategies aim to overcome these limitations by employing more sustainable and efficient catalytic systems.
One notable advancement is the development of modular methods for the synthesis of α-branched secondary alkylamines. A visible-light-mediated multicomponent coupling reaction has been reported, which brings together primary amines, aldehydes, and alkyl iodides to form a wide array of α-branched secondary alkylamines nih.govrsc.orgrsc.org. This method is advantageous as it allows for the construction of sterically hindered secondary alkylamines under mild conditions, which would be challenging to synthesize via traditional reductive amination due to steric hindrance precluding imine formation nih.gov.
Another innovative approach is the tantalum-catalyzed hydroaminoalkylation of unactivated olefins with N-alkyl arylamines. This reaction facilitates the addition of N-alkylarylamine α-C–H bonds across olefins, yielding branched insertion products with high regioselectivity nih.gov. The scope of this reaction is broad, encompassing both cyclic and acyclic amines nih.gov.
The synthesis of N-substituted aminopentanes has also been achieved through the reaction of amines with 1-bromopentanes in an aqueous medium, presenting an environmentally friendly alternative scirp.orgscirp.org. The characterization of these newly synthesized branched-chain alkylamines is typically performed using a combination of spectroscopic techniques, including Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and mass spectrometry, along with elemental analysis to confirm their molecular structure scirp.orgscirp.org.
Comparative Reactivity Studies of Isomeric Amine Analogues and Stereoisomers
The reactivity of amines is fundamentally linked to the lone pair of electrons on the nitrogen atom, which imparts both basicity and nucleophilicity libretexts.org. In the context of isomeric amine analogues of ethyl(3-methylbutyl)amine, both structural isomerism and stereoisomerism play a crucial role in dictating their chemical behavior.
Structural isomers, such as those with varying degrees of chain branching, exhibit differences in physical properties and reactivity. Increased chain branching generally leads to a decrease in boiling point due to a smaller surface area for intermolecular van der Waals interactions msu.edumsu.edu. For instance, branched-chain alkanes typically have boiling points 10 to 15 °C lower than their straight-chain counterparts msu.edumsu.edu. This trend also extends to amines. In terms of chemical reactivity, branched alkanes can be more reactive in certain reactions like free-radical halogenation due to the formation of more stable tertiary radicals quora.com. Similarly, the steric hindrance around the nitrogen atom in branched amines can influence their nucleophilicity and basicity.
Stereoisomers, particularly enantiomers, can exhibit significant differences in their interactions with chiral environments, such as enzymes. For example, the stereoselectivity of monoamine oxidase B (MAO-B) has been probed with a series of reversible aralkylamine inhibitors, revealing that the (R)-enantiomer of 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) is 150-fold more potent than its (S)-enantiomer sci-hub.se. While this compound itself is not chiral, the introduction of a chiral center in its analogues can lead to stereoisomers with distinct biological activities and reactivities. The rapid inversion of the nitrogen atom in simple amines often prevents the isolation of enantiomers embibe.com. However, in more complex or constrained systems, this inversion can be restricted, allowing for the separation of stable stereoisomers msu.edu.
The reactivity of amines in alkylation reactions is a key aspect of their chemical behavior. Amines readily react with alkyl halides to form N-alkylated products msu.edumsu.edulibretexts.org. However, this reaction can be difficult to control, often leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts libretexts.org. The nucleophilicity of the amine, which is influenced by both electronic and steric factors, is a critical determinant of the reaction rate and outcome.
Investigation of N-Substituted Alkylamines in Complex Chemical Structures
The direct diversification of aliphatic C-H bonds is a powerful strategy for introducing functionality into complex molecules nih.gov. This approach allows for the late-stage modification of drug-like molecules, enabling the exploration of structure-activity relationships without the need for de novo synthesis nih.gov. N-substituted alkylamines can be incorporated into complex structures through various C-H functionalization reactions. For example, iridium-catalyzed direct C-H amidation of arenes using N-substituted hydroxylamines as amino precursors provides a route to N-substituted arylamines under mild conditions acs.org.
The synthesis of highly functionalized N-substituted arylamine derivatives can also be achieved through the reductive cross-coupling of nitroarenes, which avoids the need for protection and deprotection steps often required in traditional methods rsc.org. These N-substituted arylamines serve as core structural motifs in a wide range of important compounds rsc.org.
In the context of materials science, alkylamines are used as detergents in gasoline to prevent the buildup of carbon deposits within the engine wikipedia.org. The structure of the alkylamine, including the length and branching of the alkyl chain, can affect its efficacy as a detergent.
Impact of the 3-Methylbutyl Moiety on Supramolecular Assembly and Chemical Recognition
Supramolecular chemistry focuses on the noncovalent interactions between molecules that lead to the formation of well-defined assemblies weizmann.ac.il. The 3-methylbutyl moiety, with its branched and hydrophobic nature, can significantly influence the self-assembly processes and chemical recognition events involving molecules that contain this group.
The steric bulk of the 3-methylbutyl group can also play a role in directing the geometry of supramolecular assemblies. The size and shape of the substituent can influence the packing of molecules in the solid state and in solution, leading to the formation of specific architectures rsc.org. In the context of chemical recognition, the 3-methylbutyl moiety can participate in van der Waals interactions within a host-guest complex. The shape and size of this group can contribute to the selectivity of a host molecule for a particular guest, as the guest must fit snugly within the host's binding cavity for strong binding to occur.
The formation of supramolecular assemblies is a dynamic process, and a detailed understanding of these dynamics is crucial for their application in areas such as selective substrate binding and catalysis within confined spaces nih.gov. The lability of the noncovalent interactions that hold these assemblies together is essential for their self-correction and responsiveness to external stimuli nih.gov. The presence of the 3-methylbutyl group can modulate the kinetics and thermodynamics of these assembly and disassembly processes.
Emerging Research Frontiers and Future Perspectives on Ethyl 3 Methylbutyl Amine
Integration of Machine Learning and Artificial Intelligence in Amine Research and Synthesis Planning
| AI Tool/Platform | Primary Function in Synthesis Planning | Potential Application for Ethyl(3-methylbutyl)amine Synthesis |
| Predictive Retrosynthesis Tools (e.g., Reaxys) | Generates multiple potential synthesis routes from extensive reaction databases. elsevier.com | Could propose various pathways starting from precursors like isoamylamine (B31083) and an ethylating agent, or isovaleraldehyde (B47997) and ethylamine (B1201723) via reductive amination. |
| IBM RXN for Chemistry | Utilizes a neural machine translation model to predict chemical reactions and design syntheses from a simple drawing or name of the target molecule. nih.gov | Can translate the structure of this compound into a step-by-step synthetic procedure, suggesting reagents and conditions. |
| Automated Synthesis Platforms (e.g., Chemputer) | Combines AI-driven planning with robotic hardware to execute multi-step organic syntheses autonomously. pharmafeatures.com | Enables the automated, on-demand synthesis of the target amine with real-time optimization of reaction parameters to maximize yield. |
| CCRO-AKNN | A hybrid approach using Chaos Chemical Reaction Optimization and Adaptive K-Nearest Neighbor for exploring chemical space and predicting synthetic pathways. iscientific.org | Could be used to discover novel or more efficient synthetic routes to this compound by exploring unconventional reaction pathways. |
Sustainable Synthesis and Green Chemistry Approaches for Amine Production
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes. acs.org Green chemistry principles, such as maximizing atom economy, using renewable feedstocks, and designing safer chemicals, are central to this effort. rsc.org For the production of secondary amines like this compound, several green strategies are emerging as viable alternatives to traditional methods, which often suffer from low atom economy and the generation of significant waste. rsc.org
One of the most promising green approaches is the N-alkylation of amines with alcohols via the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This atom-economic process uses widely available and often renewable alcohols as alkylating agents, producing only water as a byproduct. rsc.org This stands in stark contrast to classical methods like the Gabriel synthesis or reactions with alkyl halides, which generate stoichiometric amounts of waste. rsc.org
The synthesis of amines from bio-based resources is another key area of green chemistry. acs.org As the industry shifts away from fossil fuel-based feedstocks, biomass—rich in functional groups like alcohols and amines—is becoming an increasingly important resource. acs.orgrsc.org
| Synthesis Approach | Key Green Chemistry Principles | Advantages for Amine Production |
| Borrowing Hydrogen | Atom Economy, Waste Prevention | Utilizes alcohols as alkylating agents, producing only water as a byproduct, and avoids the use of alkyl halides. rsc.org |
| Reductive Amination | Atom Economy, Catalysis | A single-step process that combines an aldehyde or ketone with an amine in the presence of a reducing agent. openstax.orgacs.org |
| Use of Bio-based Precursors | Use of Renewable Feedstocks | Leverages alcohols and other functional groups present in biomass to synthesize bio-based amines. rsc.orgacs.org |
| Enzymatic Synthesis | Catalysis, Safer Solvents | Employs biocatalysts like Candida antarctica lipase (B570770) B in green solvents, offering high selectivity and mild reaction conditions. nih.gov |
These green methodologies not only reduce the environmental impact of chemical production but also can lead to more efficient and cost-effective processes. sciencedaily.com
Exploration of Novel Catalytic Functions and Advanced Reaction Environments
Catalysis is at the heart of modern chemical synthesis, and the development of novel catalysts is crucial for creating more efficient and selective reactions. For the synthesis of secondary amines, research is focused on moving away from expensive and rare precious metal catalysts towards more abundant and sustainable alternatives.
Recent breakthroughs include:
Earth-Abundant Metal Catalysis: Titanium-catalyzed hydroaminoalkylation has emerged as an atom-economical method for synthesizing N-containing products, including secondary amines, from alkenes. rsc.org
Photocatalysis: The combination of light and copper catalysis provides an efficient method for producing alkyl amines from readily available and stable alkyl carboxylic acids, avoiding the use of less stable and potentially toxic alkyl halides. k-online.comsciencedaily.com
Nano-Aminocatalysis: Amine-rich carbon dots are being explored as promising, metal-free nano-catalytic platforms that can facilitate organic transformations in environmentally benign solvents like water. units.it
Advanced Ruthenium and Iridium Complexes: Homogeneous organometallic catalysts based on Ruthenium (Ru) and Iridium (Ir) have demonstrated excellent yields for the amination of a variety of alcohols. google.com For instance, a catalyst system of [Cp*IrCl2]2/K2CO3 is effective for the selective mono-alkylation of primary amines. rsc.org
Advanced In-Situ Spectroscopic Monitoring of Amine Reaction Dynamics
For amine synthesis, techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are particularly powerful. mt.comacs.org
In-situ FTIR Spectroscopy: This method can be used to monitor the liquid phase during a reaction, such as the reaction between an amine and an isocyanate or during CO2 absorption by aqueous amines. acs.orgspiedigitallibrary.org It provides real-time concentration data of reactants, products, and intermediates, enabling the determination of thermodynamic equilibrium constants and reaction kinetics. acs.org
In-situ Raman Spectroscopy: Raman spectroscopy is a powerful tool for elucidating the mechanisms of electrocatalytic reactions and can provide direct evidence of phenomena like the hydrogen spillover effect in catalysis. acs.org It is compatible with various electrolytes and offers high acquisition speed, making it suitable for studying dynamic processes. acs.org
The data gathered from these in-situ monitoring techniques is invaluable for process development, allowing for rapid optimization and scale-up of chemical reactions. mt.com It enables a more precise control over the reaction, ensuring higher product quality and process safety.
| Spectroscopic Technique | Information Provided | Application in Amine Synthesis |
| In-Situ FTIR | Real-time concentration of reactants, products, and intermediates; reaction kinetics; thermodynamic data. mt.comacs.org | Monitoring the progress of N-alkylation or reductive amination reactions to determine the optimal reaction endpoint and maximize yield. |
| In-Situ Raman | Molecular structure and bonding information; identification of catalytic active sites; elucidation of reaction mechanisms. mt.comacs.org | Studying the surface chemistry of a catalyst during an amination reaction to understand how it facilitates the transformation. |
By combining these advanced synthetic and analytical methodologies, the future of amine production, including that of specific compounds like this compound, points towards processes that are more intelligent, sustainable, and efficient than ever before.
Q & A
Q. Basic Research Focus
- NMR Spectroscopy : Distinct signals for ethyl (–CHCH, δ 1.0–1.2 ppm) and 3-methylbutyl (–CH(CH)CH–, δ 1.4–1.6 ppm) groups .
- GC-MS : Retention time and fragmentation patterns (e.g., m/z 101.19 for molecular ion [M]) .
- IR Spectroscopy : N–H stretching (3300–3500 cm) and C–N vibrations (1250–1350 cm^{-1) .
How can computational modeling aid in predicting the reactivity and biological interactions of this compound?
Q. Advanced Research Focus
- Density Functional Theory (DFT) : Predicts nucleophilic sites (e.g., amine nitrogen) for alkylation or acylation reactions.
- Molecular Docking : Screens potential binding affinities with biological targets (e.g., GPCRs) using software like AutoDock .
- MD Simulations : Evaluates membrane permeability based on lipophilicity profiles .
What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
Advanced Research Focus
Discrepancies in bioactivity (e.g., receptor inhibition) may arise from:
- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis .
- Assay Variability : Standardize in vitro protocols (e.g., cell lines, incubation times).
- Structural Isomerism : Confirm regiochemistry using X-ray crystallography or NOESY NMR .
What are the environmental and safety considerations for handling this compound in laboratory settings?
Q. Basic Research Focus
- Storage : Keep in airtight containers under inert gas (N) at 2–8°C to prevent oxidation .
- Waste Disposal : Neutralize with dilute HCl before incineration to avoid amine emissions .
- PPE : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure .
How does this compound compare to structurally similar amines in drug discovery applications?
Advanced Research Focus
Compared to linear-chain analogs (e.g., n-butyl derivatives), the 3-methylbutyl group confers:
- Metabolic Stability : Resistance to oxidative degradation (e.g., CYP450 metabolism) .
- Receptor Selectivity : Enhanced affinity for hydrophobic binding pockets in enzyme targets .
Methodological validation includes competitive binding assays and pharmacokinetic profiling in rodent models .
What industrial-grade catalysts or reactors improve the scalability of this compound synthesis?
Q. Advanced Research Focus
- Continuous Flow Reactors : Enable precise temperature control and reduce batch variability .
- Heterogeneous Catalysts : Zeolites or immobilized enzymes (e.g., lipases) minimize catalyst leaching .
- Process Analytics : In-line FTIR monitors reaction progress for real-time optimization .
How can researchers mitigate challenges in isolating this compound from reaction mixtures?
Q. Basic Research Focus
- Extraction : Liquid-liquid separation using dichloromethane/water phases.
- Distillation : Fractional distillation under reduced pressure (e.g., 50–60 mmHg) .
- Chromatography : Flash silica gel columns with ethyl acetate/hexane gradients .
What emerging applications of this compound are being explored in materials science?
Q. Advanced Research Focus
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
